molecular formula C7H6N2O2 B054118 Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) CAS No. 114658-11-6

Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)

Cat. No.: B054118
CAS No.: 114658-11-6
M. Wt: 150.13 g/mol
InChI Key: PJKGYKUNHYLIIS-UHFFFAOYSA-N
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Description

Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) is a heterocyclic compound with the molecular formula C7H6N2O2. This compound is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring. The presence of a methyl group at the 2-position and an oxide group at the 4-position further defines its structure.

Preparation Methods

The synthesis of Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an oxidizing agent to form the oxazole ring, followed by methylation at the 2-position. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the oxide group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

Scientific Research Applications

Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI) can be compared with other heterocyclic compounds, such as:

Properties

IUPAC Name

2-methyl-4-oxido-[1,3]oxazolo[4,5-b]pyridin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-5-8-7-6(11-5)3-2-4-9(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKGYKUNHYLIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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